8-Chloro-6-fluoro-2-methylquinazolin-4-amine
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Overview
Description
8-Chloro-6-fluoro-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H7ClFN3. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-2-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-chlorobenzonitrile, the compound can be synthesized through a series of reactions involving fluorination, methylation, and amination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological activities and applications .
Scientific Research Applications
8-Chloro-6-fluoro-2-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinazolin-4-amine
- 8-Chloro-2-methylquinazolin-4-amine
- 6-Chloro-2-methylquinazolin-4-amine
Uniqueness
8-Chloro-6-fluoro-2-methylquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H7ClFN3 |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
8-chloro-6-fluoro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7ClFN3/c1-4-13-8-6(9(12)14-4)2-5(11)3-7(8)10/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
VCRIBBHEVLUYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)N |
Origin of Product |
United States |
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